N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide

Description

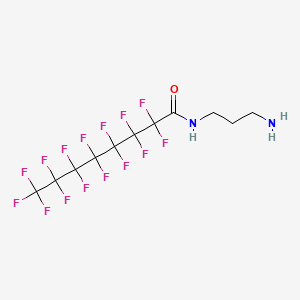

N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS: 85938-56-3) is a fluorinated amide characterized by a 15-fluorine-substituted octanoyl chain and a 3-aminopropyl group. This structure imparts unique physicochemical properties, including high hydrophobicity, chemical resistance, and thermal stability due to the strong C–F bonds . The primary amine group enables reactivity in further chemical modifications, making it valuable in polymer synthesis and surface engineering . It is listed in the OECD global PFAS database, highlighting its regulatory relevance .

Properties

CAS No. |

85938-56-3 |

|---|---|

Molecular Formula |

C11H9F15N2O |

Molecular Weight |

470.18 g/mol |

IUPAC Name |

N-(3-aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide |

InChI |

InChI=1S/C11H9F15N2O/c12-5(13,4(29)28-3-1-2-27)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h1-3,27H2,(H,28,29) |

InChI Key |

YIQVOMZDSOSAQY-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the reaction of a fluorinated carboxylic acid with an amine. One common method is the reaction of pentadecafluorooctanoic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Applications in Materials Science

1. Surface Coatings

The compound's fluorinated nature provides excellent hydrophobic and oleophobic properties. It is often utilized in the development of advanced surface coatings that repel water and oils. These coatings are particularly useful in industries such as textiles and electronics where moisture resistance is critical.

2. Lubricants

Due to its chemical stability and low friction properties at high temperatures, N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is used as an additive in lubricants. It enhances the performance of lubricants in extreme conditions by reducing wear and tear on mechanical components.

Pharmaceutical Applications

1. Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively. Research indicates that such systems can improve the bioavailability of poorly soluble drugs.

Case Study: Anticancer Drug Delivery

A study demonstrated the efficacy of using this compound as a carrier for anticancer drugs. The results showed enhanced cellular uptake and cytotoxicity against cancer cells compared to conventional delivery methods.

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown potential as a biocide in medical applications.

Chemical Synthesis Applications

1. Synthesis of Fluorinated Compounds

this compound serves as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for functionalization reactions that lead to the development of novel materials with specific properties.

2. Catalysis

Preliminary studies suggest that this compound can act as a catalyst in certain organic reactions due to its basic nitrogen sites which can stabilize transition states.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Surface coatings | Hydrophobic and oleophobic properties |

| Lubricants | Reduced wear under extreme conditions | |

| Pharmaceuticals | Drug delivery systems | Improved bioavailability |

| Antimicrobial activity | Effective against various bacterial strains | |

| Chemical Synthesis | Synthesis of fluorinated compounds | Intermediate for novel material development |

| Catalysis | Stabilization of transition states |

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide involves its interaction with molecular targets and pathways. The fluorinated carbon chain can interact with hydrophobic regions of proteins and cell membranes, altering their structure and function. Additionally, the aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amides with Aromatic Substituents

- Properties: Enhanced π-π stacking due to the aromatic ring, improving crystallinity. Applications: Used in supramolecular engineering for self-assembly . Key Difference: Lacks the primary amine group, reducing reactivity for covalent bonding compared to the target compound .

- Properties: Higher molecular weight (MW: ~700) and rigidity due to the aromatic bridge. Applications: Potential use in high-performance polymers requiring thermal stability . Key Difference: Bifunctional structure enables crosslinking, unlike the monomeric target compound .

Fluorinated Amides with Hydrophilic Substituents

- N-[3-[Bis(2-hydroxyethyl)amino]propyl]-pentadecafluorooctanamide (CAS: 41358-63-8, ): Structure: Features bis(2-hydroxyethyl) groups on the aminopropyl chain. Properties: Increased hydrophilicity and hydrogen-bonding capacity. Applications: Likely used in coatings or surfactants requiring amphiphilic behavior . Key Difference: Hydroxyethyl groups enhance water solubility, contrasting with the hydrophobic primary amine in the target compound .

Fluorinated Compounds in Electronics

- Properties: n-Type semiconductor with high electron mobility due to fluorinated side chains. Applications: Organic thin-film transistors (OTFTs) with low threshold voltages . Key Difference: Diimide structure vs. amide functionality, leading to distinct electronic properties .

Physicochemical and Functional Comparisons

Thermal and Chemical Stability

- Target Compound : Fluorination confers resistance to solvents and thermal degradation (common in PFAS) .

- N-Dodecyl-pentadecafluorooctanamide (CAS: 37696-86-9, ): Difference: Longer alkyl chain (dodecyl) increases hydrophobicity but may reduce thermal stability compared to the aminopropyl group .

Reactivity and Functionalization

- N-(3-Aminopropyl)-2-pipecoline Resin (): Structure: Heterocyclic amine substituent. Applications: Silver ion recovery via chelation (sorption capacity: 105.4 mg/g) . Key Difference: Heterocyclic groups enable selective metal binding, unlike the linear fluorinated amide .

Research Findings and Trends

- Environmental Impact : The target compound’s inclusion in OECD databases underscores concerns about PFAS persistence . Modifications like hydroxyethyl groups () may alter biodegradability.

- Material Science : Fluorinated amides with aromatic linkers () show promise in thermally stable polymers, while semiconductor applications () highlight the role of fluorination in electron transport.

- Synthetic Flexibility: The primary amine in the target compound enables diverse functionalization, contrasting with non-reactive analogs like perfluorooctanamide .

Biological Activity

N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS: 85938-56-3) is a fluorinated compound with potential biological activities. Its unique structure combines a long fluorinated carbon chain with an amine functional group that may influence its interactions with biological systems. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₁H₉F₁₅N₂O

- Molecular Mass : 470.18 g/mol

- InChIKey : YIQVOMZDSOSAQY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Anticancer Activity :

- Research indicates that compounds with similar fluorinated structures exhibit anticancer properties. For instance, studies on related fluorinated amides have shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- A specific study evaluated the cytotoxic effects of fluorinated compounds and found that modifications in the fluorinated chain could enhance their anticancer activity .

-

Antimicrobial Properties :

- The presence of fluorine in organic compounds often enhances their antimicrobial activity. While direct studies on N-(3-Aminopropyl)-2,2,... have not been extensively reported in literature specific to antimicrobial effects, similar compounds have demonstrated significant inhibition against various pathogens .

- Neuroactive Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Neuroactive | Possible modulation of neurotransmitter systems |

The mechanisms through which N-(3-Aminopropyl)-2,... exerts its biological effects are likely multifaceted:

- Cell Membrane Interaction : The fluorinated alkyl chain may enhance membrane permeability and disrupt lipid bilayers in microbial cells.

- Receptor Modulation : The amine group may interact with neurotransmitter receptors or other protein targets involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress leading to cell death in cancer cells.

Q & A

Q. How does the “fluorophobic effect” explain its self-assembly in aqueous systems?

- Methodological Answer : The fluorophobic effect, driven by the low polarizability of perfluorinated chains, promotes micelle or vesicle formation. Small-angle X-ray scattering (SAXS) and cryo-electron microscopy (cryo-EM) characterize aggregate morphology. Theoretical models (e.g., packing parameter) predict critical micelle concentrations (CMCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.